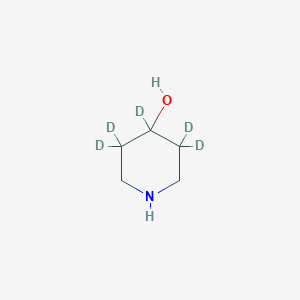
(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, also known as BZDCN, is a benzodiazepine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research due to its unique structure and mechanism of action.
Mécanisme D'action
(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This compound also exhibits selectivity for the α2 and α3 subunits of the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are thought to be due to its ability to enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is its selectivity for the α2 and α3 subunits of the GABA-A receptor, which may result in fewer side effects compared to other benzodiazepines. However, one limitation of this compound is its low potency compared to other benzodiazepines, which may make it less effective in the treatment of certain disorders.
Orientations Futures
Future research on (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile could focus on its potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the optimal dosage and administration of this compound for maximum efficacy and safety. Finally, research could explore the use of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a promising benzodiazepine derivative that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it a valuable compound for scientific research, and further studies could lead to new treatments for these disorders.
Méthodes De Synthèse
The synthesis of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce this compound for research purposes.
Applications De Recherche Scientifique
(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile has been studied for its potential applications in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy. Due to its benzodiazepine-like structure, this compound has been shown to bind to the GABA-A receptor, which is known to play a crucial role in the regulation of neurotransmission. This binding results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic effects.
Propriétés
IUPAC Name |
(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWNLDCDSOLVJC-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)
![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)

